molecular formula C18H23BrN2O3 B1456553 Tert-butyl 4-((4-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate CAS No. 1426921-34-7

Tert-butyl 4-((4-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B1456553
CAS No.: 1426921-34-7
M. Wt: 395.3 g/mol
InChI Key: XTYQHIVJLVNWCM-UHFFFAOYSA-N
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Description

Tert-butyl 4-((4-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group, a phenoxymethyl linker, and substituted aromatic ring (4-bromo-2-cyanophenoxy). This structure is common in medicinal chemistry intermediates, particularly for kinase inhibitors or PROTACs (proteolysis-targeting chimeras).

Properties

IUPAC Name

tert-butyl 4-[(4-bromo-2-cyanophenoxy)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O3/c1-18(2,3)24-17(22)21-8-6-13(7-9-21)12-23-16-5-4-15(19)10-14(16)11-20/h4-5,10,13H,6-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYQHIVJLVNWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((4-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-bromo-2-cyanophenol with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((4-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, primary amines, and N-oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-((4-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and as an intermediate in organic synthesis .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine and nitrile groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring provides a scaffold that can be modified to enhance its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Phenoxy-Substituted Derivatives

Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate ()
  • Molecular Formula: C₁₇H₂₃BrFNO₃
  • Key Features: Replaces the cyanophenoxy group with a bromo-fluorobenzyloxy moiety.
  • Impact: The benzyloxy linker increases steric bulk compared to the phenoxymethyl group. Fluorine’s electronegativity may enhance metabolic stability but reduce polarity compared to the cyano group .
Tert-butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate ()
  • Molecular Formula : C₁₇H₂₂FN₂O₅
  • Key Features : Nitro and fluoro substituents on the aromatic ring.
  • Higher molecular weight (354.38 g/mol) compared to the target compound (estimated ~395 g/mol) .

Cyclopropane/Cyclobutane Derivatives

Tert-butyl 4-((1-(methoxycarbonyl)cyclopropyl)methyl)piperidine-1-carboxylate ()
  • Purity : 90%
  • Synthesis : Photoredox-catalyzed deboronative radical addition using 4CzIPN and PhLi.
  • Lower yield (60%) for the cyano-substituted analog (tert-butyl 4-((1-cyanocyclopropyl)methyl)piperidine-1-carboxylate) suggests steric or electronic challenges in introducing nitriles .
Tert-butyl 4-((1-(methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate ()
  • Synthesis : Similar to cyclopropane derivatives but with a larger cyclobutane ring.
  • Impact :
    • Increased ring size may improve solubility but reduce metabolic stability due to higher lipophilicity .

Benzimidazolone Derivatives

Tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate ()
  • Yield : 89%
  • Key Features: Benzimidazolone group replaces the phenoxymethyl-aromatic system.
  • Impact :
    • The planar aromatic system enhances π-π stacking interactions, useful in kinase inhibition.
    • Higher synthetic yield (81–89%) compared to photoredox methods, indicating robustness of SNAr (nucleophilic aromatic substitution) routes .

Alkyl/Aryl-Substituted Derivatives

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate ()
  • Yield : 86%
  • Key Features : Linear alkyl chain substituent.
  • Impact :
    • Increased lipophilicity (logP ~4.5) compared to aromatic analogs, favoring membrane permeability but risking off-target interactions.
    • Simpler synthesis via carbamate protection of amines .
Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate ()
  • Molecular Weight : 322.12 g/mol
  • Key Features: Benzoyl group instead of phenoxymethyl.

Heterocyclic Derivatives

Tert-butyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate ()
  • Molecular Formula : C₁₅H₂₂BrN₃O₂
  • Key Features : Pyrazole ring substituent.
  • Impact :
    • Pyrazole’s nitrogen atoms enable coordination with metal catalysts or hydrogen bonding in biological targets.
    • Lower molecular weight (372.26 g/mol) compared to the target compound .

Data Tables

Table 2. Spectral Data Comparison

Compound ¹H NMR (δ, ppm) HRMS [M+H]⁺
Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate 7.45 (d, 2H, Ar-H), 3.90 (m, 2H, piperidine) 322.1203
Tert-butyl 4-((1-(methoxycarbonyl)cyclopropyl)methyl)piperidine-1-carboxylate 1.20–1.50 (m, 4H, cyclopropane), 3.65 (s, 3H, OCH₃) 308.1764 (theoretical)

Key Findings

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Br, CN, NO₂): Enhance reactivity for further functionalization but may reduce solubility. Heterocycles (e.g., pyrazole, benzimidazolone): Improve binding specificity in biological targets .
  • Synthetic Efficiency : Photoredox methods (60–90% yields) are versatile but sensitive to steric hindrance, while SNAr routes offer higher reproducibility (81–89% yields) .
  • Physicochemical Properties : Aromatic substituents increase molecular weight and polarity, whereas alkyl chains enhance lipophilicity .

Biological Activity

Tert-butyl 4-((4-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate (CAS No. 1426921-34-7) is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23BrN2O3C_{18}H_{23}BrN_{2}O_{3}, with a molecular weight of 395.29 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities, and a bromo-cyanophenoxy substituent that enhances its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, research indicates that similar piperidine derivatives exhibit significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and others. The mechanism often involves the inhibition of heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins.

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound AMCF-712.5Hsp90 Inhibition
Compound BMDA-MB-2318.3Hsp90 Inhibition
Compound CA54915.0Apoptosis Induction

Data derived from various studies on Hsp90 inhibitors and their analogs .

The primary mechanism through which this compound exerts its biological effects appears to be through the modulation of protein interactions within cancer cells. By inhibiting Hsp90, this compound disrupts the chaperoning function that stabilizes numerous client proteins involved in tumor growth and survival.

Case Studies

Case Study 1: Antiproliferative Effects on Breast Cancer Cells

In a study focused on breast cancer cell lines, compounds similar to this compound demonstrated enhanced activity when specific substitutions were made on the piperidine ring. The introduction of halogen atoms increased binding affinity to the Hsp90 complex, leading to improved anticancer efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the phenyl ring significantly impact biological activity. For instance, replacing methyl groups with chloro substituents improved potency, suggesting that electronic properties play a critical role in the compound's effectiveness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-((4-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-((4-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate

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